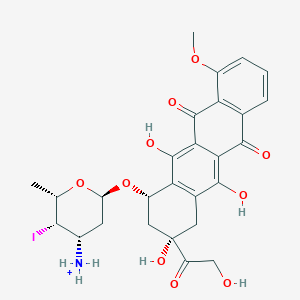

4'-Deoxy-4'-iododoxorubicin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H29INO10+ |

|---|---|

Molecular Weight |

654.4 g/mol |

IUPAC Name |

[(2S,3S,4S,6R)-3-iodo-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium |

InChI |

InChI=1S/C27H28INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3/p+1/t10-,13-,15-,17-,22+,27-/m0/s1 |

InChI Key |

PDQGEKGUTOTUNV-TZSSRYMLSA-O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])I |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])I |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])I |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification Approaches for 4 Deoxy 4 Iododoxorubicin

Approaches to the Total Synthesis of the 4'-Deoxy-4'-iododoxorubicin Core Structure

The biosynthesis of the doxorubicin (B1662922) skeleton in Streptomyces peucetius involves a Type II polyketide synthase (PKS) that assembles a 21-carbon decaketide chain. wikipedia.org This chain undergoes a series of cyclizations and modifications to form the characteristic tetracyclic anthracycline aglycone. wikipedia.org Chemical total synthesis, in contrast, offers the flexibility to introduce modifications at various positions.

A common approach to the aglycone, daunomycinone (B1669838) (a precursor to doxorubicinone), involves a Friedel-Crafts reaction to construct the C and D rings, followed by further annulation to form the A and B rings. More contemporary methods, such as domino carbopalladation reactions, have been developed to construct the B and C rings of the anthracycline scaffold in a single step from versatile starting materials like bromoglycals and dialkyne chains. beilstein-journals.org

The synthesis of the complete this compound molecule has been achieved through a semi-synthetic approach starting from the naturally occurring anthracycline, daunorubicin (B1662515). A key strategy involves the conversion of the 4'-hydroxyl group of the daunosamine (B1196630) sugar into a suitable leaving group, such as a triflate, followed by nucleophilic displacement with an iodide salt. This approach has been successfully employed in the synthesis of the related compound, 4'-epi-iodo-4'-deoxy-daunorubicin. nih.gov The synthesis of this compound would follow a similar pathway, starting from doxorubicin or a protected derivative.

Regioselective and Stereoselective Chemical Derivatization of this compound

The chemical derivatization of this compound allows for the fine-tuning of its physicochemical and biological properties. Regioselective and stereoselective modifications are crucial to control the outcome of these reactions.

One of the primary sites for derivatization is the amino group on the daunosamine sugar. For instance, reductive amination of daunorubicin with aromatic aldehydes can yield various N-substituted derivatives. diva-portal.org This methodology can be applied to this compound to introduce diverse functionalities. Another approach involves the acylation of the amino group with activated acids, such as those containing a succinimidyl group, to form amide derivatives. diva-portal.orgresearchgate.net

The hydroxyl groups on the aglycone also present opportunities for modification. For example, regioselective esterification of the 14-hydroxyl group of doxorubicin can be achieved. A lipase-catalyzed reaction has been reported for the regioselective esterification of N-trifluoroacetyl doxorubicin, demonstrating the potential for enzymatic methods in achieving high selectivity. researchgate.net

The introduction of the iodo group at the 4'-position is itself a prime example of a regioselective modification. The stereochemistry at this position is critical, and the synthetic route must be designed to control the configuration of the final product. The use of a protected daunorubicin triflate derivative allows for a facile and regiospecific nucleophilic substitution to introduce the iodine atom. nih.gov

Preparation of Prodrugs and Conjugates of this compound for Research Applications

To enhance the therapeutic index and overcome challenges such as drug resistance, prodrug and conjugate strategies are being explored for anthracyclines. These approaches can be adapted for this compound to facilitate research into targeted drug delivery and controlled release.

The synthesis of prodrugs often involves masking a key functional group with a labile moiety that can be cleaved under specific physiological conditions. For doxorubicin, ester and amide derivatives have been synthesized to create prodrugs. researchgate.net For instance, benzoic acid ester derivatives of daunorubicin have been prepared by nucleophilic esterification of 14-bromodaunorubicin. diva-portal.orgresearchgate.net A similar strategy could be employed to create ester prodrugs of this compound at the 14-hydroxyl position.

Conjugation of this compound to targeting moieties, such as peptides or antibodies, can facilitate its delivery to specific cell types. The amino group of the daunosamine sugar is a common site for conjugation. For example, doxorubicin has been conjugated to peptides that target receptors overexpressed on cancer cells. researchgate.net The synthesis of such conjugates often involves the use of bifunctional linkers to connect the drug to the targeting ligand.

Furthermore, the introduction of radioisotopes, such as ¹²⁵I, into the this compound structure can create radiolabeled analogues for imaging and radiotherapy research. The synthesis of stannylated precursors allows for efficient radioiodination using oxidants like chloramine-T. diva-portal.orgresearchgate.net

Analytical Methodologies for Characterization of Synthetic Intermediates and Final Compound

The synthesis and derivatization of this compound require robust analytical methods to characterize the intermediates and the final product, ensuring their identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for monitoring reaction progress and assessing the purity of the synthesized compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used to separate the parent drug from its derivatives and any unreacted starting materials. researchgate.net

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the synthesized compounds, confirming the successful incorporation of the iodo group and other modifications. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed structural information, allowing for the unambiguous assignment of the chemical structure and stereochemistry of the final product and its synthetic precursors. researchgate.netuniversiteitleiden.nl

The following table summarizes the key analytical techniques used in the characterization of this compound and its derivatives:

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring |

| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, stereochemical analysis |

Elucidation of Molecular and Cellular Mechanisms of Action of 4 Deoxy 4 Iododoxorubicin

DNA Interaction Dynamics and Structural Consequences

The substitution of the 4'-hydroxyl group with an iodine atom in 4'-Deoxy-4'-iododoxorubicin (IDOX) significantly alters its physicochemical properties compared to its parent compound, doxorubicin (B1662922). This structural change, specifically the introduction of the electron-withdrawing iodine atom, lowers the basicity of the adjacent amino group at the 3' position and increases the molecule's lipophilicity. oup.com These modifications have a profound impact on its interaction with DNA. oup.comoup.com

Intercalation Mechanisms within Isolated DNA and Nucleosomal Structures

Like other anthracyclines, this compound exerts its cytotoxic effects in part by intercalating into DNA. oup.com However, the dynamics of this intercalation show notable differences. In studies with isolated, double-stranded DNA, the binding of IDOX is characterized by positive cooperativity. oup.com This suggests that the binding of one molecule of the drug to a DNA strand facilitates the binding of subsequent molecules.

A particularly interesting characteristic of IDOX is its preference for binding to DNA that is organized into nucleosomes, the fundamental repeating units of chromatin, over isolated or "free" DNA. nih.govnih.gov This is in contrast to its parent compounds, doxorubicin and daunomycin. nih.govnih.gov Circular dichroism studies have revealed that the geometry of the intercalation complex changes when IDOX binds to nucleosomes, indicating a different stereochemical arrangement of the anthraquinone (B42736) chromophore when interacting with DNA at different levels of structural organization. oup.com This preference for nucleosomal DNA is significant as it suggests the drug may target DNA within the more complex and physiologically relevant environment of the cell nucleus.

Preferential Binding to Specific DNA Conformations and Sequences

While the precise sequence preferences for this compound are not as extensively defined as for some other DNA-binding agents, crystallographic studies have provided insights into its interaction with specific DNA hexanucleotide duplex sequences. X-ray diffraction studies of IDOX complexed with d(TGTACA) and d(CGATCG) have shown that the iodine substituent at the 4' position does not alter the fundamental geometry of intercalation compared to other anthracycline complexes. oup.com However, it does appear to significantly affect the solvent environment of the drug-DNA complex, which could have implications for its interactions with DNA and DNA-binding proteins within the cell. oup.com The binding affinity of anthracyclines can be influenced by the specific DNA sequence. rsc.org

Quantitative Analysis of DNA Binding Thermodynamics

The thermodynamic profile of this compound's interaction with DNA is distinct from that of doxorubicin and daunomycin. oup.comnih.govnih.gov A key difference lies in the contribution of electrostatic interactions to the binding energy. For IDOX, the electrostatic contribution is relatively poor, as evidenced by a very moderate dependence of the intrinsic interaction constant on ionic strength. oup.com This is attributed to the lower pKa of the amino group, which means it is less likely to be protonated and positively charged at physiological pH. oup.comoup.com

Furthermore, the enthalpy change (ΔH) associated with the binding of IDOX to DNA is unusually low and can even be positive, which is a significant departure from the large negative enthalpy changes typically observed with other anthracyclines. oup.comnih.govnih.gov This suggests that the binding process may be driven by different forces than those dominating the interaction of its parent compounds with DNA. The higher lipophilicity of IDOX also plays a crucial role in its distinct DNA-binding characteristics. oup.comnih.govnih.gov

| Parameter | This compound | Doxorubicin/Daunomycin |

| Binding to Isolated DNA | Remarkably cooperative nih.govnih.gov | Less cooperative |

| Preference | Nucleosomal DNA nih.govnih.gov | Isolated DNA |

| Electrostatic Contribution | Poor nih.govnih.gov | Significant |

| Enthalpy Change (ΔH) | Low, can be positive nih.govnih.gov | High and negative |

Topoisomerase Inhibition Profiles and DNA Cleavage Complex Formation

A primary mechanism of action for anthracyclines is the poisoning of topoisomerase enzymes, which are critical for managing DNA topology during replication, transcription, and other cellular processes. oup.commdpi.com These drugs trap the enzymes in a covalent complex with DNA, leading to DNA strand breaks and ultimately cell death. frontiersin.org

Differential Effects on Topoisomerase I and II Activity in Cellular Models

This compound is a potent inhibitor of topoisomerase II. oup.comcapes.gov.br In cellular models, it has been shown to decrease the catalytic activity of DNA topoisomerase II. capes.gov.br The development of resistance to IDOX in some cancer cell lines has been linked to a reduction in the amount of immunoreactive DNA topoisomerase II. capes.gov.br While the primary focus of research has been on its interaction with topoisomerase II, the broader class of anthracyclines can also influence topoisomerase I activity. mdpi.com

Induction of Programmed Cell Death Pathways in Preclinical Models

The induction of programmed cell death, or apoptosis, is a critical mechanism through which chemotherapeutic agents exert their cytotoxic effects. For this compound, while it is established as a cytotoxic agent, particularly against doxorubicin-resistant cell lines, the specific pathways of programmed cell death it induces are not as extensively characterized as those of its parent compound, doxorubicin. nih.govnih.govresearchgate.net The primary mechanism of action for both drugs is suggested to be targeted to the nucleus, implying a similar mode of initiating cell death. researchgate.net

Apoptosis Induction via Intrinsic and Extrinsic Pathways

The intrinsic, or mitochondrial, pathway of apoptosis is a major route for cell death initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. vt.eduabcam.comrndsystems.com The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. creative-diagnostics.comthermofisher.commdpi.com

Currently, there is a lack of specific research literature that definitively delineates the induction of either the intrinsic or extrinsic apoptotic pathways by this compound. While its parent compound, doxorubicin, is known to induce apoptosis through both pathways, direct evidence detailing the specific involvement of these pathways for this compound is not available in the reviewed scientific literature.

Involvement of Caspases and Apoptotic Regulatory Proteins

Caspases are a family of protease enzymes that are central to the execution of apoptosis. creative-diagnostics.commdpi.comnih.gov Initiator caspases like caspase-8 and caspase-9 are activated by pro-apoptotic signals, which in turn activate executioner caspases such as caspase-3, leading to the dismantling of the cell. creative-diagnostics.comoncotarget.com The Bcl-2 family of proteins are key regulators of the intrinsic pathway, with members that can be either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL). wikipedia.orgnih.govnih.govoncotarget.com

| Research Finding | Cell Line | Outcome | Citation |

| Lack of significant caspase-3 activation | Schwannoma cell line | Nontoxic effect observed | nih.gov |

Investigation of Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can either promote cell survival or contribute to cell death. ejh.itoncotarget.com Key markers used to monitor autophagy include the conversion of LC3-I to LC3-II and the levels of the p62 protein. ejh.itresearchgate.netthermofisher.com There is currently no direct scientific evidence from the reviewed literature to suggest that this compound modulates autophagy in preclinical models. Investigations into its effects on markers such as LC3 and p62 have not been reported.

Impact on Cellular Redox Homeostasis and Reactive Oxygen Species Production

Cellular redox homeostasis is the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant systems. wikipedia.orgwikipedia.org A significant imbalance can lead to oxidative stress, damaging cellular components and contributing to cell death. wikipedia.orgsemanticscholar.org The parent compound, doxorubicin, is well-known to induce significant oxidative stress through the generation of free radicals. nih.govnih.govresearchgate.net

Mechanisms of Free Radical Generation by this compound

The generation of free radicals by anthracyclines like doxorubicin often involves the redox cycling of their quinone moiety, leading to the production of superoxide (B77818) radicals and subsequently other ROS. nih.govresearchgate.net However, the role of this compound in generating free radicals is a point of contention in the scientific literature.

An early study investigating the DNA-binding properties of this compound considered the possibility of the iodo-sugar moiety acting as a free-radical producing species but found no evidence to support this hypothesis. In contrast, some literature suggests that it may induce oxidative stress. This discrepancy highlights an area that requires further investigation to be definitively resolved.

| Study Conclusion | Evidence for Free Radical Generation |

| Study on DNA-binding properties | No evidence found to support the hypothesis of being a free-radical producing species. |

Modulation of Antioxidant Enzyme Systems in Cellular Contexts

Cells possess a range of antioxidant enzymes to combat oxidative stress, including superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase, which breaks down hydrogen peroxide. atamanchemicals.commegazyme.commdpi.com Glutathione (B108866) (GSH) is another critical component of the cellular antioxidant defense system. mdpi.comnih.gov

While the modulation of these antioxidant systems by doxorubicin is well-documented, specific studies detailing the effects of this compound on the activity and expression of enzymes like superoxide dismutase and catalase, or on glutathione levels, are not available in the reviewed scientific literature. The observation that this compound exhibits lower cardiotoxicity than doxorubicin could suggest a reduced impact on cardiac redox homeostasis, but direct evidence from studies on antioxidant enzyme modulation is lacking. nih.govnih.govnih.gov

Influence on Gene Expression and Signal Transduction Networks

The cytotoxic action of this compound stems from its complex interactions with cellular machinery, leading to profound alterations in gene expression and the disruption of critical signal transduction networks that govern cell survival, proliferation, and death.

Regulation of Cell Cycle Progression and Checkpoint Activation

While direct studies detailing the specific effects of this compound on individual cell cycle proteins are limited, its mechanism of action, primarily as a DNA intercalator and topoisomerase II inhibitor, strongly implies a significant impact on cell cycle regulation. The cell cycle is a tightly controlled process with checkpoints at the G1/S and G2/M transitions that ensure genomic integrity before proceeding to DNA synthesis or mitosis, respectively. researchgate.net DNA damage, such as that induced by topoisomerase II inhibition, typically activates these checkpoints.

The activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, is controlled by cyclins and CDK inhibitors. praxilabs.com DNA damage is known to trigger signaling cascades that lead to the upregulation of CDK inhibitors like p21, which can halt the cell cycle in the G1 or G2 phase to allow for DNA repair. praxilabs.com By causing DNA strand breaks, this compound likely initiates a DNA damage response that activates these cell cycle checkpoints, leading to cell cycle arrest and preventing the proliferation of cancer cells. Studies on its parent compound, doxorubicin, have shown that it can cause cell cycle arrest, a mechanism that is likely conserved by this compound.

Transcriptional Alterations of Oncogenes and Tumor Suppressor Genes

The genetic and epigenetic alterations that drive cancer often involve the activation of oncogenes and the inactivation of tumor suppressor genes. nih.govcancer.org this compound's ability to interfere with DNA replication and transcription has significant consequences for the expression of these critical genes.

One of the most important tumor suppressor genes is TP53, which encodes the p53 protein. p53 plays a central role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest, apoptosis, or senescence. cancer.org As an agent that induces DNA damage through topoisomerase II inhibition nih.govcapes.gov.br, this compound would be expected to activate the p53 pathway. This activation would lead to the transcriptional upregulation of p53 target genes, such as CDKN1A (encoding p21), to enforce cell cycle arrest.

Furthermore, the activity of p53 is negatively regulated by proteins like MDM2 and MDM4. nih.gov Overexpression of these regulators is a common mechanism in cancers to inactivate the p53 pathway. nih.gov While direct evidence is pending, it is conceivable that the efficacy of this compound could be influenced by the status of the p53/MDM pathway in cancer cells. The interplay between drug-induced DNA damage and the functionality of tumor suppressor pathways is a critical determinant of the cellular response.

Effects on Key Signaling Pathways (e.g., NF-κB, MAPK)

Cellular stress, including DNA damage and oxidative stress induced by anthracyclines, is known to trigger complex signaling responses, prominently involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. frontiersin.orgmdpi.com These pathways regulate a wide array of cellular processes, including inflammation, proliferation, and survival. nih.govscholaris.ca

The MAPK family includes several key kinases such as ERK, JNK, and p38. researchgate.net The JNK and p38 pathways are typically activated by stress stimuli, such as DNA damage, and often promote apoptosis. scholaris.ca Conversely, the ERK pathway is more commonly associated with growth factor signaling and cell survival. mdpi.com The genotoxic stress caused by this compound likely leads to the activation of the stress-responsive JNK and p38 MAPK pathways, contributing to its cytotoxic effects.

The NF-κB signaling pathway is a crucial regulator of genes involved in inflammation and cell survival. frontiersin.org While often associated with pro-survival signals that can contribute to chemoresistance, its role in response to chemotherapy is complex. Activation of NF-κB can be a cellular defense mechanism against DNA damage. The precise effect of this compound on the NF-κB pathway has not been extensively detailed, but as with other anthracyclines, it likely modulates this pathway as part of the broader cellular stress response.

Subcellular Localization and Intracellular Accumulation Dynamics

The efficacy of this compound is intrinsically linked to its ability to enter cancer cells, accumulate to cytotoxic concentrations, and reach its primary intracellular target. Its physicochemical properties, particularly its increased lipophilicity compared to doxorubicin, play a crucial role in these dynamics. researchgate.net

Nuclear Uptake and Retention in Live Cell Models

The primary intracellular target for this compound is nuclear DNA. nih.gov Studies using quantitative microspectrofluorometry on living K562 human leukemia cells have provided direct evidence of its rapid uptake and accumulation within the nucleus. nih.govresearchgate.net This technique allows for the distinction between the drug that is free within the nucleoplasm and the fraction that is bound to DNA. nih.gov

A key finding is the strong correlation between the intranuclear concentration of the drug and its growth-inhibitory effects. nih.govresearchgate.net Notably, when comparing doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/DXR) cells, the intranuclear concentrations of this compound required to produce similar levels of growth inhibition were found to be nearly constant. nih.govresearchgate.net This suggests that once inside the nucleus, the drug exerts a similar mechanism of action regardless of the cell's resistance phenotype, and that differences in potency are largely attributable to factors governing its transport into the nucleus. nih.govresearchgate.net

Table 1: Comparative Growth Inhibition and Intranuclear Concentration

| Cell Line | Drug | Growth Inhibitory Concentration (in medium) | Relative Difference (in medium) | Intranuclear Concentration (at inhibitory dose) |

|---|---|---|---|---|

| K562 (Sensitive) | Doxorubicin | Lower | \multirow{2}{}{25-fold} | \multirow{2}{}{Nearly Constant} |

| K562/DXR (Resistant) | Doxorubicin | Higher | ||

| K562 (Sensitive) | This compound | Lower | \multirow{2}{}{3-fold} | \multirow{2}{}{Nearly Constant} |

| K562/DXR (Resistant) | This compound | Higher |

Data synthesized from studies on K562 and K562/DXR cells. nih.govresearchgate.net

Role of Cellular Transporters in Intracellular Distribution

A significant advantage of this compound is its ability to circumvent multidrug resistance (MDR) mediated by the P-glycoprotein (P-gp) efflux pump. capes.gov.br P-gp is an ATP-binding cassette (ABC) transporter that actively removes various chemotherapeutic agents from cancer cells, reducing their intracellular concentration and effectiveness. capes.gov.br

Studies have consistently shown that this compound is a poor substrate for P-gp. capes.gov.br As a result, it accumulates to nearly the same extent in both sensitive and P-gp-expressing resistant cells. capes.gov.brnih.gov This is in stark contrast to doxorubicin, whose uptake is drastically reduced in resistant cells. capes.gov.br This property is a key factor in the higher potency of this compound against doxorubicin-resistant cell lines. nih.gov

However, the story is nuanced by the drug's metabolism. While this compound itself is not effectively transported by P-gp, its active metabolite, 13-dihydro-4'-deoxy-4'-iododoxorubicin, is recognized and transported by P-gp. nih.govcapes.gov.br Therefore, resistance to this compound can develop through mechanisms involving this metabolite. nih.govcapes.gov.br

In addition to transport across the plasma membrane, intracellular trafficking is also critical. High-resolution imaging using electron spectroscopic imaging has revealed the presence of the drug not only in the nucleus but also within the Golgi apparatus of human breast carcinoma cells. nih.gov This suggests that the Golgi apparatus is involved in the intracellular transport and processing of this compound before it reaches its ultimate nuclear destination. nih.gov

Comparative Studies of Localization with Doxorubicin

The subcellular distribution of this compound (also known as iododoxorubicin) exhibits notable differences when compared to its parent compound, doxorubicin. These distinctions in localization are critical to understanding its increased potency and ability to circumvent certain mechanisms of drug resistance.

In comparative studies using doxorubicin-sensitive and doxorubicin-resistant cell lines, this compound consistently demonstrates a higher degree of cellular incorporation than doxorubicin. nih.govnih.gov This increased uptake is a key factor contributing to its enhanced cytotoxicity. nih.gov For instance, in a study involving rat C6 glioblastoma cells, this compound and its metabolite were found to be incorporated to a greater extent than doxorubicin and its corresponding metabolite, doxorubicinol (B1670906). nih.govnih.gov

The greater lipophilicity of this compound compared to doxorubicin is a significant factor influencing its cellular uptake. researchgate.net This property facilitates its passage across the cell membrane via passive diffusion. In contrast, doxorubicin's uptake is more restricted, particularly in multidrug-resistant (MDR) cells that overexpress efflux pumps like P-glycoprotein (P-gp). capes.gov.brnih.gov

Studies on human K562 leukemia cells, both sensitive and doxorubicin-resistant, have shown that the uptake of doxorubicin is minimal in the resistant subline. capes.gov.br Conversely, this compound accumulates to nearly the same extent in both sensitive and resistant K562 cells. capes.gov.br This suggests that this compound is a poor substrate for the P-gp-mediated efflux pump, a common mechanism of multidrug resistance. capes.gov.br Kinetic data further support this, indicating that this compound is not actively ejected from resistant cells. capes.gov.br

In Ehrlich ascites tumor cells, it was observed that while the accumulation of doxorubicin was significantly decreased in resistant cell lines, the accumulation and retention of this compound were similar in both drug-sensitive and drug-resistant cells. capes.gov.br However, the accumulation of the active metabolite of this compound, 13-dihydro-4'-deoxy-4'-iododoxorubicin, was decreased in proportion to the resistance of the cells. capes.gov.br

The localization within the cell also differs. With free doxorubicin treatment, the majority of the drug localizes in the cell nucleus of sensitive cells, while in resistant cells overexpressing P-gp, only a small amount is retained in the nucleus. nih.gov While specific subcellular localization imagery for this compound is less detailed in the available literature, the consistent finding of high intranuclear concentrations in both sensitive and resistant cells points to its efficient nuclear targeting. researchgate.net

The following tables summarize the comparative findings on cellular uptake and localization between this compound and doxorubicin.

Table 1: Comparative Cellular Uptake in Sensitive and Resistant Cancer Cell Lines

| Cell Line | Drug | Relative Uptake in Resistant vs. Sensitive Cells | Reference |

| Rat C6 Glioblastoma | This compound | Higher incorporation than doxorubicin in both sensitive and resistant lines. | nih.gov |

| Doxorubicin | Lower incorporation compared to this compound. | nih.gov | |

| Human K562 Leukemia | This compound | Accumulates to nearly the same extent in sensitive and resistant cells. | capes.gov.br |

| Doxorubicin | Minimal uptake in resistant cells compared to sensitive cells. | capes.gov.br | |

| Ehrlich Ascites Tumor | This compound | Similar levels of accumulation and retention in sensitive and resistant lines. | capes.gov.br |

| Doxorubicin | Decreased accumulation in resistant cells. | capes.gov.br |

Table 2: Intranuclear Concentration and Growth Inhibition

| Cell Line | Drug | Key Finding | Reference |

| K562 & K562/DXR | This compound | Intranuclear drug concentrations at growth inhibitory levels are nearly constant, regardless of resistance. | researchgate.net |

| Doxorubicin | Supports an identical nuclear mechanism of action for both drugs. | researchgate.net |

Preclinical Efficacy Assessments of 4 Deoxy 4 Iododoxorubicin in Disease Models

In vitro Cytotoxicity Studies Across Diverse Cell Line Panels

In vitro studies have been fundamental in characterizing the cytotoxic profile of 4'-Deoxy-4'-iododoxorubicin across a variety of human and murine cancer cell lines. These assessments have consistently demonstrated its potent anticancer activity.

The potency of this compound has been quantified through the determination of its half maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. Studies have shown that this compound exhibits low IC50 values, indicating high potency. For instance, in a study using a panel of human tumor cell lines in a clonogenic assay, this compound consistently showed lower inhibitory dose (ID50) values compared to doxorubicin (B1662922). nih.gov Similarly, when evaluated in four different human cancer cell lines using a colony formation assay, this compound was found to be up to six times more cytotoxic than doxorubicin based on IC50 values. nih.gov

In a specific model using doxorubicin-sensitive rat C6 glioblastoma cells, 4'-iododoxorubicin was 7.5 times more potent than the parent compound, doxorubicin. nih.gov The increased cytotoxicity is a consistent finding across a range of human and murine cell lines. researchgate.net

Table 1: In vitro Cytotoxicity of this compound in Selected Cancer Cell Lines

This table is interactive. Click on the headers to sort the data.

| Cell Line | Cancer Type | Fold Increase in Potency vs. Doxorubicin | Reference |

|---|---|---|---|

| C6 (sensitive) | Rat Glioblastoma | 7.5x | nih.gov |

| Various | Human Cancer | Up to 6x | nih.gov |

| C6 (resistant) | Rat Glioblastoma | 45x | nih.gov |

Comparative Analysis of Cytotoxicity with Reference Anthracyclines

Comparative studies have been crucial in positioning this compound relative to established anthracyclines like doxorubicin (DOX) and 4'-deoxydoxorubicin (DEOX). In the human tumor clonogenic assay, this compound (referred to as IODO) demonstrated greater in vitro potency and cytotoxicity, reflected by lower ID50 values than doxorubicin across all tested cell lines. nih.gov Analysis of variance confirmed the significantly greater activity of IODO versus DOX in most of the cell lines evaluated. nih.gov

When compared with both DOX and DEOX, IODO had lower ID50 values than DOX. nih.gov However, DEOX showed lower average ID50 values than IODO in most cell lines, with the exception of the HEC1A cell line where their potency was equal. nih.gov The superior cytotoxicity of this compound over doxorubicin is a well-documented finding. nih.govresearchgate.net This enhanced potency is attributed to its chemical structure, specifically the iodine substitution, which increases its lipophilicity and facilitates higher and faster cellular uptake. researchgate.net

Table 2: Comparative Cytotoxicity of Anthracyclines

This table is interactive. Click on the headers to sort the data.

| Compound | Relative Potency vs. Doxorubicin | Cell Line Models | Reference |

|---|---|---|---|

| This compound | Higher | Panel of human tumor cell lines | nih.gov |

| This compound | Up to 6x higher | Four human cancer cell lines | nih.gov |

| This compound | 7.5x higher | Rat C6 glioblastoma (sensitive) | nih.gov |

| 4'-Deoxydoxorubicin | Higher than Doxorubicin and this compound (in most tested lines) | Panel of human tumor cell lines | nih.gov |

Efficacy in Multidrug Resistance (MDR) Phenotypes

A significant advantage of this compound is its marked efficacy in cancer cells that have developed multidrug resistance (MDR), a major obstacle in chemotherapy.

The most common mechanism of MDR involves the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes chemotherapeutic drugs from the cell, lowering their intracellular concentration and thus their effectiveness. wikipedia.orgnih.gov this compound has demonstrated a remarkable ability to circumvent this resistance mechanism. researchgate.net

Studies have shown that while doxorubicin accumulation is drastically reduced in P-gp-overexpressing resistant cells, this compound accumulates to nearly the same extent in both resistant and sensitive cells. capes.gov.br For example, in doxorubicin-resistant K562/DNR cells that express P-gp, the uptake of doxorubicin was minimal, whereas iododoxorubicin (B1201734) uptake was largely unaffected. capes.gov.br This indicates that this compound is not efficiently recognized or transported by P-gp, allowing it to be retained within resistant cells at cytotoxic concentrations. capes.gov.br Consequently, it shows significant activity against doxorubicin-resistant tumors, such as P388 leukemia. researchgate.netoup.com In a doxorubicin-resistant C6 glioblastoma cell line, 4'-iododoxorubicin was 45-fold more potent than doxorubicin, highlighting its capacity to overcome P-gp-mediated resistance. nih.gov

While overcoming P-gp is a key feature, resistance to this compound can develop through other mechanisms. Research on Ehrlich ascites tumor cells made resistant to this compound (DIDOX) in vivo revealed a resistance profile that was not solely dependent on P-gp for the parent drug. capes.gov.br In these resistant cell lines, the accumulation and transport of the parent DIDOX compound were similar to those in the sensitive parent cells. capes.gov.brnih.gov

However, resistance in these cells was associated with alterations in DNA topoisomerase II, a key target for anthracyclines. capes.gov.br The DIDOX-resistant cells showed decreased DNA topoisomerase II catalytic activity, and the amount of immunoreactive enzyme was progressively reduced with increasing levels of resistance. capes.gov.brnih.gov This demonstrates that resistance to this compound can emerge from modifications of its intracellular target, a non-P-gp mechanism. Interestingly, the primary metabolite of DIDOX, 13-dihydro-DIDOX (13-OH-DIDOX), was identified as a substrate for P-gp, suggesting that P-gp could play a secondary role in the development of resistance to the drug in vivo by effluxing its active metabolite. capes.gov.brnih.gov

The ability of this compound to overcome P-gp-mediated resistance is rooted in its distinct physicochemical properties, derived from its unique chemical structure. oup.com The substitution of the 4'-hydroxyl group with an iodine atom significantly increases the molecule's lipophilicity (fat-solubility) and reduces the basicity of the adjacent amino group on the sugar moiety. researchgate.netoup.com

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| This compound | This compound |

| IODO / IDX / DIDOX | This compound |

| Doxorubicin / DOX / DXR | Doxorubicin |

| Deoxydoxorubicin / DEOX | 4'-Deoxydoxorubicin |

| 13-OH-DIDOX | 13-dihydro-4'-deoxy-4'-iododoxorubicin |

In vivo Antitumor Activity in Xenograft and Syngeneic Animal Models

The preclinical evaluation of this compound (IDX) in various animal models has demonstrated a spectrum of antitumor activity comparable to its parent compound, doxorubicin (DXR), with notable advantages in specific contexts such as drug-resistant tumors.

In vivo studies have established that this compound possesses significant antitumor efficacy across a range of murine tumor models. Its activity is particularly noteworthy in models of leukemia, including doxorubicin-resistant strains. researchgate.netresearchgate.net The compound has shown cytotoxicity against doxorubicin-resistant murine leukemia cells, indicating its potential to overcome certain mechanisms of drug resistance. researchgate.net

Research highlights its effectiveness against P388 leukemia cells that are resistant to doxorubicin. researchgate.netnih.gov In these resistant models, this compound demonstrated a higher level of activity than the parent compound, achieving cures in some instances where doxorubicin was inactive. nih.gov The compound's spectrum of activity was found to be comparable to doxorubicin against several experimental tumors, including colon 38 adenocarcinoma and Lewis lung carcinoma. researchgate.netnih.gov In mice bearing colon 38 adenocarcinoma, this compound was found to be equiactive and equitoxic with doxorubicin.

Furthermore, studies have documented its activity against doxorubicin-resistant B16 melanoma and human colorectal carcinoma. The enhanced lipophilicity of this compound is a key characteristic that contributes to its biological activity, facilitating faster and higher cellular uptake compared to doxorubicin. nih.gov This property may contribute to its improved activity in certain tumor models.

| Tumor Model | Finding | Reference |

|---|---|---|

| Doxorubicin-Resistant P388 Leukemia | Demonstrated higher activity compared to doxorubicin; achieved cures in resistant lines. | researchgate.netnih.gov |

| Colon 38 Adenocarcinoma | Showed efficacy equivalent to doxorubicin. | nih.gov |

| Lewis Lung Carcinoma | Exhibited antitumor activity comparable to doxorubicin. | researchgate.netnih.gov |

| Doxorubicin-Resistant B16 Melanoma | Showed improved activity. | |

| Human Colorectal Carcinoma | Demonstrated antitumor activity. |

A significant finding in the preclinical assessment of this compound is its enhanced activity against metastatic disease. researchgate.netnih.gov Specifically, in models of Lewis lung carcinoma, the compound showed higher activity against pulmonary metastases compared to doxorubicin. researchgate.netnih.gov This suggests a potential role for the agent in controlling the spread of cancer to distant organs.

This capacity to suppress metastatic progression was further explored in a study utilizing drug-loaded immune cells. The adoptive transfer of lymphokine-activated killer (LAK) cells loaded with this compound led to a significant reduction in the number of lung metastases in mice with B16F1 melanoma, compared to controls receiving even higher doses of the free drug. nih.gov This highlights the compound's potent anti-metastatic effects, particularly when targeted to the site of metastasis. nih.gov

| Metastasis Model | Key Finding | Reference |

|---|---|---|

| Lewis Lung Carcinoma (Pulmonary Metastases) | Higher activity against lung metastases compared to doxorubicin. | researchgate.netnih.gov |

| B16F1 Melanoma (Lung Metastases) | Significant reduction in the number of lung metastases when delivered via LAK cells. | nih.gov |

The antitumor activity of this compound is correlated with its distinct molecular interactions and tissue distribution. A key molecular mechanism is its interaction with DNA. researchgate.net Like other anthracyclines, it functions by intercalating its planar anthraquinone (B42736) core between DNA base pairs. researchgate.net However, it exhibits a preference for binding to nucleosomal structures compared to other members of its family. nih.gov Circular dichroism studies have revealed changes in the geometry of the intercalation complex when the drug binds to nucleosomes. nih.gov

Pharmacokinetic studies in tumor-bearing mice show that this compound achieves higher concentrations in tumor tissue compared to doxorubicin. The area under the curve (AUC) for the drug in tumor tissue was found to be similar to that of doxorubicin, but notably, it was three times lower in the heart, which may account for its reduced cardiotoxicity. The drug is metabolized into several compounds, with the 13-dihydro derivative being the major metabolite, which is also found within the tumor.

Histopathological analysis using advanced imaging techniques has provided direct evidence of the drug's localization within the tumor microenvironment. A study using secondary ion mass spectrometry microscopy on biopsies from patients with metastatic cutaneous squamous cell carcinoma found that the iodine signal from the drug was primarily detected within the nuclei of tumor cells. aacrjournals.org This intranuclear accumulation is a critical molecular correlate of its cytotoxic mechanism, as it directly supports a target of action within the nucleus. aacrjournals.orgauckland.ac.nz This finding is consistent with in vitro studies showing that intranuclear drug concentration correlates with the inhibition of cell growth. auckland.ac.nz

Preclinical Synergy and Combination Strategies

Preclinical research has explored the use of this compound in combination with cellular immunotherapy. One notable strategy involved loading the drug into lymphokine-activated killer (LAK) cells for adoptive transfer in animal models. nih.gov LAK cells are known to preferentially localize in the lungs, making this a targeted delivery strategy for lung metastases. nih.gov

In a study using mice with established lung metastases from B16F1 melanoma, the adoptive transfer of this compound-loaded LAK cells was assessed. nih.gov This combination therapy resulted in a significantly more potent therapeutic effect compared to the administration of the free drug alone. nih.gov The number of lung metastases was markedly reduced in mice receiving the drug-loaded cells. nih.gov High-performance liquid chromatography (HPLC) analysis confirmed that this approach led to a considerably higher and more sustained concentration of the drug in the lungs of treated mice compared to those who received an injection of the free drug. nih.gov The released drug was also shown to maintain its pharmacological activity, as demonstrated by its ability to inhibit P388 tumor cell growth in co-culture experiments. nih.gov This demonstrates a synergistic effect where the LAK cells act as a targeted delivery vehicle, enhancing the antineoplastic agent's efficacy at the tumor site. nih.gov

There is a lack of published preclinical studies specifically investigating the synergistic interactions of this compound with targeted molecular therapies in animal models. While combination strategies are a cornerstone of modern oncology, and studies for the parent compound doxorubicin exist, specific data for this compound in this context are not available in the reviewed scientific literature.

Combined Modality Approaches (e.g., with Radiotherapy) in Models

As of the current available scientific literature, there are no published preclinical studies that have specifically investigated the combination of this compound with radiotherapy. Research has extensively documented the preclinical efficacy of this compound as a standalone agent and in combination with other chemotherapeutics. Similarly, the use of the parent compound, doxorubicin, as a radiosensitizer has been a subject of preclinical and clinical investigation. However, specific data on the synergistic, additive, or antagonistic effects of combining this compound with radiation treatment in in vitro or in vivo models are not present in the public domain.

The rationale for such combination studies could be hypothesized based on the known mechanisms of anthracyclines and the principles of radiosensitization. Anthracyclines, like doxorubicin, can enhance the effects of radiation through various mechanisms, including the inhibition of DNA repair and the generation of reactive oxygen species. It is plausible that this compound, as a potent derivative, might exhibit similar or enhanced radiosensitizing properties. The presence of iodine in its structure could also theoretically contribute to radiosensitization, although this has not been explored.

Future preclinical research would be necessary to elucidate the potential of this compound as a radiosensitizer. Such studies would need to establish the optimal sequencing and timing of drug administration relative to radiation exposure and evaluate the efficacy and toxicity of this combined modality approach in various cancer models. Without such dedicated studies, any discussion on the topic remains speculative.

Structure Activity Relationship Sar Investigations of 4 Deoxy 4 Iododoxorubicin Analogs

Influence of the 4'-Iodo Substituent on Biological Activity

Compared to its parent compound, doxorubicin (B1662922), 4'-Deoxy-4'-iododoxorubicin demonstrates greater in vitro cytotoxicity across various human and murine cancer cell lines. researchgate.netnih.gov In the human tumor clonogenic assay, this compound (also referred to as IODO) consistently showed lower ID50 values, indicating greater potency and cytotoxicity than doxorubicin (DOX). nih.gov

When compared with another analog, 4'-deoxydoxorubicin (DEOX), the results are more nuanced. DEOX generally exhibited lower average ID50 values than both IODO and DOX in most cell lines tested, suggesting even higher potency in those specific cases. nih.gov However, this compound is notably more potent than doxorubicin on wild-type cell lines and significantly more so on doxorubicin-resistant lines, indicating only partial cross-resistance. nih.gov For instance, in one study, it was 7.5 times more potent than doxorubicin on a sensitive rat glioblastoma cell line and 45 times more potent on its doxorubicin-resistant counterpart. nih.gov This enhanced activity against resistant cells is a key feature. researchgate.net

The table below summarizes the comparative in vitro activity of this compound against doxorubicin-sensitive and resistant cell lines.

| Cell Line | Drug | IC50 (ng/mL) | Fold Resistance (Resistant/Sensitive) |

| C6 Sensitive | Doxorubicin | 15 | N/A |

| C6 Sensitive | This compound | 2 | N/A |

| C6 Resistant | Doxorubicin | 1800 | 120 |

| C6 Resistant | This compound | 40 | 20 |

| Data derived from a study on rat C6 glioblastoma cells. nih.gov |

The 4'-epimer of doxorubicin, epirubicin, which has a different stereochemical configuration at the 4'-position, generally shows less antitumor efficacy but also causes less cardiac damage compared to doxorubicin. nih.govacs.org The substitution with iodine in this compound, however, leads to a compound with an altered spectrum of antitumor activity and modified pharmacological properties. nih.govoup.com

The substitution of the 4'-hydroxyl group with iodine significantly impacts the drug's interaction with DNA. nih.govoup.com This modification increases the compound's lipophilicity and lowers the pKa of the daunosamine (B1196630) sugar's amino group, making the drug predominantly uncharged at physiological pH. oup.comnih.gov These factors lead to distinct DNA binding characteristics compared to doxorubicin. nih.gov

This compound exhibits a higher DNA binding constant (3.2 × 10⁶ M⁻¹) compared to doxorubicin (1.5 × 10⁶ M⁻¹). Despite this, the contribution of electrostatic interactions to the total free energy of binding is relatively poor. nih.govnih.gov Unlike doxorubicin, where binding is primarily enthalpically driven, the binding of this compound can be enthalpically low and sometimes even positive. nih.govnih.gov

A peculiar characteristic of this compound is its remarkably cooperative binding to isolated DNA and a preference for binding to DNA within nucleosomal structures, which is not typical for other anthracyclines. nih.govnih.gov X-ray crystallography studies have shown that while the iodine substituent does not alter the fundamental geometry of intercalation into the DNA helix, it does affect the solvent environment around the complex. nih.govoup.com This alteration could influence the drug's interactions with DNA and associated proteins within the cell. nih.govoup.com Circular dichroism studies also indicate changes in the geometry of the intercalation complex when the drug binds to nucleosomes. oup.comnih.gov

Like other anthracyclines, a primary mechanism of action for this compound is the inhibition of DNA topoisomerase II. researchgate.netmdpi.com It acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavable complex, which leads to DNA strand breaks. oup.com One study found that this compound stabilizes these complexes three times longer than doxorubicin. The interaction with topoisomerase II is a critical determinant of its cytotoxic activity. researchgate.netmdpi.com However, resistance can develop through decreased topoisomerase II activity or reduced amounts of the enzyme. nih.govcapes.gov.br

The increased lipophilicity and reduced basicity of this compound significantly enhance its cellular uptake. researchgate.netnih.gov Studies have shown a higher and faster uptake into cancer cells compared to doxorubicin. researchgate.netnih.gov This improved cellular penetration is a key factor contributing to its higher potency. nih.govnih.gov Microspectrofluorometry studies have confirmed the uptake of this compound into the nucleus of living cells. nih.govresearchgate.net Interestingly, while the drug concentrations in the medium required to inhibit cell growth differ significantly between sensitive and resistant cells, the intranuclear drug concentrations at these inhibitory levels are nearly constant. nih.govresearchgate.net This suggests that differences in intracellular transport, rather than the nuclear mechanism of action, account for the varied potency between cell lines. nih.govresearchgate.net

Role of the Daunosamine Moiety in Biological Potency

The daunosamine sugar is not merely a passive component of the anthracycline structure; it is essential for biological activity. acs.orgnih.govoncodaily.commdpi.com The aglycone alone (the tetracyclic ring system without the sugar) has significantly reduced activity, demonstrating the critical role of the sugar moiety. hilarispublisher.com The sugar is responsible for binding in the minor groove of DNA and influences the molecule's sequence selectivity. mdpi.comhilarispublisher.com

Modifications to the daunosamine sugar are a cornerstone of developing new anthracycline analogs with improved therapeutic properties. researchgate.netuniversiteitleiden.nl The orientation and charge of the sugar affect DNA binding, and the amino group at the 3' position is particularly important for both DNA binding affinity and antitumor activity. oup.commdpi.com The stereochemistry of the sugar is also crucial; for example, epirubicin, the 4'-epimer of doxorubicin, has a different therapeutic profile. acs.orgnih.gov Studies with synthetic doxorubicin isomers have shown that those with an equatorial amino group on the sugar are significantly more cytotoxic than those with an axial amine. acs.org This highlights the precise structural requirements of the daunosamine moiety for potent biological activity.

Structural Determinants of the Anthracycline Chromophore in Efficacy

The tetracyclic anthracycline chromophore is the core scaffold responsible for the molecule's ability to intercalate between DNA base pairs. oup.comoncodaily.comresearchgate.netuniroma1.it This planar ring system inserts itself into the DNA helix, leading to local unwinding and deformation of the DNA structure, which interferes with processes like replication and transcription. rsc.orgdrugbank.com

Computational and In Silico Approaches to SAR and Drug Design

Computational methods are increasingly valuable for understanding the structure-activity relationships of anthracyclines and for designing new analogs. oup.comresearchgate.net Molecular modeling can be used to study the intercalation of drugs like this compound into DNA, providing insights into binding energies and sequence specificity. rsc.org

These in silico studies can rationalize the effects of structural modifications. For example, modeling can predict how changes to the daunosamine sugar will affect hydrogen bonding opportunities with DNA base pairs, thereby influencing sequence selectivity. oup.com Quantitative structure-activity relationship (QSAR) studies have been developed for doxorubicin analogs, using genetic algorithms and multiple linear regression to create models that correlate structural features with cytotoxic activity (pIC50). researchgate.net Such models can be used to predict the potency of novel, unsynthesized compounds, helping to prioritize candidates for synthesis and testing. researchgate.net Computer models of the ternary complex between the drug, DNA, and topoisomerase II are also crucial for understanding the mechanism of enzyme poisoning and for designing more effective topoisomerase II-targeted agents. researchgate.net

Pharmacological and Pharmacokinetic Characterization in Preclinical Systems

Absorption and Distribution Profiles in Animal Models

Tissue Distribution Studies in Rodents

Preclinical studies in tumor-bearing mice have elucidated the distribution pattern of 4'-Deoxy-4'-iododoxorubicin, revealing significant differences compared to its parent compound, doxorubicin (B1662922). Following intravenous administration, this compound demonstrates a distinct tissue accumulation profile.

Initial high concentrations of the compound are observed in the lung and spleen. nih.gov In a comparative study, levels of this compound were found to be higher than those of doxorubicin in the tumor, spleen, lung, small intestine, brain, pancreas, and ovaries. nih.gov Conversely, concentrations were similar to doxorubicin in the heart, liver, kidney, and bone marrow. nih.gov

The rate of elimination of this compound from most tissues, including the tumor, is reportedly faster than that of doxorubicin, with the exception of the liver. nih.gov Despite the faster elimination, the area under the curve (AUC), a measure of total drug exposure over time, for this compound in the tumor and spleen is comparable to that of doxorubicin. nih.gov Notably, the AUC in the heart is three times lower for this compound, which may contribute to its reported lower cardiotoxicity. nih.gov

The plasma disappearance of this compound is characterized by a terminal half-life of 5 hours in mice, which is significantly shorter than the 11-hour half-life of doxorubicin. nih.gov Furthermore, this analogue has an oral absorption efficiency of 27% in mice. nih.gov

Tissue Distribution of this compound in Mice

| Tissue | Relative Concentration Compared to Doxorubicin | Initial Peak Concentration |

|---|---|---|

| Tumor | Higher | Data not specified |

| Spleen | Higher | High |

| Lung | Higher | High |

| Small Intestine | Higher | Data not specified |

| Brain | Higher | Data not specified |

| Pancreas | Higher | Data not specified |

| Ovaries | Higher | Data not specified |

| Heart | Similar | Data not specified |

| Liver | Similar | Data not specified |

| Kidney | Similar | Data not specified |

| Bone Marrow | Similar | Data not specified |

Blood-Brain Barrier Penetration in Animal Models

A significant finding from preclinical research is the ability of this compound to achieve higher concentrations in the brain compared to doxorubicin. nih.gov This suggests an enhanced capacity to cross the blood-brain barrier, a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The increased lipophilicity of this compound, due to the substitution of the 4'-hydroxyl group with an iodine atom, is a likely contributor to its improved penetration into the brain. nih.gov

Metabolism and Biotransformation Pathways in Preclinical Studies

In contrast to doxorubicin, this compound undergoes transformation into several metabolites in vivo. nih.gov

Identification and Characterization of Metabolites (e.g., 4'-iodo-4'-deoxy-doxorubicinol)

The primary metabolic pathway for this compound is the reduction of the C-13 ketone group to a secondary alcohol, forming the major metabolite, 4'-iodo-4'-deoxy-doxorubicinol. nih.govnih.gov This 13-dihydro derivative is the most significant metabolite detected in preclinical models. nih.gov

In tumor-bearing mice, 4'-iodo-4'-deoxy-doxorubicinol accounts for 4-7% of the total fluorescent area under the curve in the tumor and all other organs studied. nih.gov Its presence is more pronounced in the plasma and liver, where it constitutes 15% and 34% of the total fluorescent AUC, respectively. nih.gov

Metabolite Distribution of 4'-iodo-4'-deoxy-doxorubicinol in Mice (% of Total Fluorescent AUC)

| Location | Percentage of Total AUC |

|---|---|

| Plasma | 15% |

| Liver | 34% |

| Tumor & Other Organs | 4-7% |

Enzymatic Pathways Involved in Biotransformation

While specific enzymatic pathways for the biotransformation of this compound have not been explicitly detailed in the reviewed literature, the metabolic conversion to its 13-dihydro derivative is characteristic of the metabolism of other anthracyclines like doxorubicin. The primary enzymes responsible for the reduction of doxorubicin to doxorubicinol (B1670906) are members of the aldo-keto reductase (AKR) superfamily and carbonyl reductases (CBRs). clinpgx.orgnih.gov It is highly probable that these same enzymatic pathways are responsible for the metabolism of this compound. In humans, CBR1 is the major contributor to this metabolic process in the liver, while AKR1A1 is considered the most important in heart tissue. clinpgx.org

Excretion Mechanisms in Animal Models

The elimination of this compound and its metabolites occurs through multiple routes. The rate of elimination of the parent compound from the tumor and most organs is faster than that of doxorubicin, with the liver being an exception. nih.gov

While comprehensive studies on the excretion of this compound in animal models are not extensively detailed in the available literature, data from human studies and related anthracyclines provide insights. For instance, urinary excretion of the parent drug is minimal. nih.govnih.gov In humans, less than 6% of the administered dose is eliminated in the urine, with the majority of this excretion occurring within the first 12 hours. nih.gov Notably, 93% to 100% of the fluorescent compounds found in the urine are in the form of the metabolite, 4'-iodo-4'-deoxy-doxorubicinol. nih.gov

Biliary excretion is a major pathway for the elimination of doxorubicin and its analogues. nih.gov It is therefore anticipated that a significant portion of this compound and its metabolites are cleared from the body via the bile and subsequently excreted in the feces.

Pharmacokinetic Modeling and Parameter Derivation in Preclinical Species

The pharmacokinetic profile of this compound has been characterized in preclinical models, revealing key differences when compared to its parent compound, doxorubicin. Studies in animal models have been crucial for understanding its absorption, distribution, metabolism, and elimination, which collectively influence its efficacy and toxicological profile.

Half-Life, Clearance, and Volume of Distribution in Animal Models

In preclinical studies involving mice, this compound exhibits distinct pharmacokinetic parameters compared to doxorubicin. Following intravenous administration in mice bearing colon 38 adenocarcinoma, this compound was found to disappear from the plasma with a terminal half-life of 5 hours. nih.gov This is notably shorter than the terminal half-life of doxorubicin, which was determined to be 11 hours in the same model. nih.gov The faster elimination rate of the iodinated analog is a key differentiating feature. nih.gov

The compound is also subject to metabolic transformation, with the 13-dihydro derivative being the primary metabolite identified. nih.gov In plasma and liver, this metabolite accounts for 15% and 34% of the total fluorescent area under the curve (AUC), respectively, indicating significant hepatic metabolism. nih.gov In contrast, in tumor tissue and other organs, the metabolite represents a smaller fraction, ranging from 4-7% of the total AUC. nih.gov

Tissue distribution analysis shows that this compound achieves higher concentrations than doxorubicin in several tissues, including the tumor, spleen, lung, small intestine, brain, pancreas, and ovaries. nih.gov Conversely, concentrations are similar to doxorubicin in the heart, liver, kidney, and bone marrow. nih.gov Despite higher concentrations in some tissues, the rate of elimination for this compound is generally higher than that of doxorubicin from all investigated organs except for the liver. nih.gov A particularly important finding is that the AUC in the heart for this compound is three times lower than that for doxorubicin, which may contribute to its reduced cardiotoxicity. nih.gov

Table 1: Comparative Plasma Half-Life in Mice

| Compound | Terminal Half-Life (t½) | Animal Model |

|---|---|---|

| This compound | 5 hours | Mice with Colon 38 Adenocarcinoma |

Data sourced from studies in tumor-bearing mice. nih.gov

Bioavailability Following Different Administration Routes (e.g., oral)

A significant advantage of this compound highlighted in preclinical research is its activity upon oral administration, a characteristic not effectively exhibited by doxorubicin. nih.govresearchgate.net Studies in mice have quantified the oral bioavailability of this compound, demonstrating an absorption efficiency of 27% after oral administration. nih.gov This level of bioavailability allows for effective systemic exposure through a non-invasive route, which is a notable improvement over doxorubicin, which is inactive when given orally. researchgate.net The ability to be administered orally is attributed to the increased lipophilicity of this compound compared to doxorubicin. researchgate.net

Table 2: Oral Bioavailability in Preclinical Models

| Compound | Oral Bioavailability (%) | Animal Model |

|---|

This table summarizes the reported oral absorption efficiency in mice. nih.gov

Advanced Preclinical Research Strategies and Drug Delivery Systems for 4 Deoxy 4 Iododoxorubicin

Nanoparticle-Based Delivery Systems for Enhanced Therapeutic Index in Models

The development of nanoparticle-based drug delivery systems represents a promising strategy to enhance the therapeutic index of anticancer agents like doxorubicin (B1662922) and its analogs. By encapsulating drugs within nanoparticles, it is possible to alter their pharmacokinetic properties, improve tumor targeting, and reduce systemic toxicity. nih.govpharmaexcipients.comresearchgate.net This approach aims to increase the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby widening the therapeutic window. mdpi.comlongdom.org

Nanocarriers can achieve tumor-specific accumulation through both passive and active targeting mechanisms. gsconlinepress.com The enhanced permeability and retention (EPR) effect, a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage, allows nanoparticles to passively accumulate in tumor tissues. researchgate.net Active targeting involves functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells. researchgate.net

Liposomal Formulations and Controlled Release Kinetics

Liposomes, spherical vesicles composed of phospholipid bilayers, are well-established drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. mdpi.comlongdom.org For anthracyclines like doxorubicin, liposomal formulations have been developed to reduce cardiotoxicity and improve drug safety. mdpi.com The release kinetics of drugs from liposomes can be controlled by modifying the lipid composition and surface characteristics. nih.govnih.gov

The development of next-generation liposomes focuses on triggered-release mechanisms, where the drug is released in response to specific stimuli within the tumor microenvironment, such as pH or temperature. mdpi.com For instance, pH-sensitive liposomes are designed to be stable at physiological pH but release their payload in the acidic environment of tumors. mdpi.com Mathematical models have been developed to predict drug release kinetics from liposomal formulations, aiding in the design of optimized delivery systems with fine-tuned, controlled release profiles. nih.govnih.gov

Table 1: Characteristics of an Optimized Cationic PEGylated Liposomal Doxorubicin Formulation

| Parameter | Value | Reference |

| Average Diameter | 71 nm | nih.gov |

| Drug Encapsulation Efficiency | 89% | nih.gov |

| Drug Release (in 6 hours) | 41% | nih.gov |

| Stability | Stable for six months | nih.gov |

Polymeric Nanoparticles for Targeted Tumor Accumulation

Polymeric nanoparticles, formulated from biodegradable and biocompatible polymers, offer a versatile platform for targeted cancer therapy. nih.govnih.gov These nanoparticles can be engineered to have specific sizes and surface properties that facilitate prolonged circulation and enhanced tumor penetration. nih.gov They can encapsulate a wide range of anticancer agents, protecting them from degradation and premature clearance. frontiersin.org

Targeted delivery using polymeric nanoparticles can be achieved by attaching specific ligands, such as antibodies or aptamers, to their surface. nih.govfrontiersin.org For example, nanoparticles functionalized with the A10 2'-fluoropyrimidine ribonucleic acid (RNA) aptamer have been shown to target prostate-specific membrane antigen (PSMA) on prostate cancer cells. nih.gov This targeted approach enhances the accumulation of the drug in tumor cells, leading to greater efficacy and reduced off-target effects. nih.gov Poly(D,L-lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-b-PEG) is a commonly used copolymer for creating such nanoparticles due to its biocompatibility and biodegradable nature. nih.gov

Magnetic Nanoparticle Applications for Localized Delivery

Magnetic nanoparticles (MNPs), typically composed of an iron oxide core, offer a unique approach for localized drug delivery. mdpi.commdpi.com When an external magnetic field is applied to the tumor region, these nanoparticles, loaded with a therapeutic agent, can be concentrated at the target site. mdpi.comnih.gov This magnetic targeting can significantly increase the local drug concentration, potentially enhancing therapeutic efficacy and minimizing systemic exposure. mdpi.com

Superparamagnetic iron oxide (SPIO) nanoparticles are often used for this purpose. nih.gov They can be coated with polymers like polyethylene (B3416737) glycol (PEG) to improve their stability and biocompatibility in the bloodstream. nih.govnih.gov Studies have shown that doxorubicin conjugated to SPIO-PEG nanoparticles, when combined with a local magnetic field, leads to better accumulation in tumor tissues. nih.govnih.gov This approach has also been associated with reduced cardiotoxicity and hepatotoxicity in preclinical models. nih.gov

Table 2: Properties of Doxorubicin-Modified Superparamagnetic Iron Oxide Nanoparticles (SPIO-PEG-D)

| Property | Description | Reference |

| Core | Magnetic Fe3O4 | nih.gov |

| Shell | Polyethylene glycol (PEG) | nih.gov |

| Size | ~10 nm | nih.gov |

| Magnetic Property | Superparamagnetic | nih.gov |

Prodrug Strategies for Improved Efficacy and Specificity in Models

The prodrug approach involves chemically modifying a drug to render it inactive until it is converted to the active form at the target site. wuxiapptec.comurjc.es This strategy can improve the physicochemical and pharmacokinetic properties of the parent drug, such as solubility and membrane permeability, and enhance its therapeutic efficacy and specificity. wuxiapptec.commdpi.com

Enzyme-Activatable Prodrugs

Enzyme-activatable prodrugs are designed to be selectively cleaved by enzymes that are overexpressed in the tumor microenvironment or within cancer cells. nih.govresearchgate.net This targeted activation leads to the localized release of the active drug, thereby increasing its concentration at the tumor site and reducing systemic toxicity. nih.gov

One example is the use of β-glucuronidase, an enzyme found at elevated levels in the necrotic regions of some tumors, to activate doxorubicin prodrugs. thno.orgnih.gov The design of the linker between the drug and the enzyme-cleavable moiety is crucial for efficient activation. thno.orgnih.gov Preclinical studies have explored combining enzyme-activatable prodrugs with techniques like high-intensity focused ultrasound (HIFU), which can release intracellular enzymes and further enhance local prodrug activation. thno.orgnih.gov Another strategy involves antibody-directed enzyme prodrug therapy (ADEPT), where an antibody-enzyme conjugate is first administered to localize the enzyme at the tumor, followed by the administration of the prodrug. nih.gov

pH-Sensitive and Redox-Responsive Prodrugs

The tumor microenvironment often exhibits a lower pH and a more reductive state compared to normal tissues. nih.govnih.gov These characteristics can be exploited for targeted drug delivery using pH-sensitive and redox-responsive prodrugs. nih.govnih.gov

pH-sensitive prodrugs are designed with acid-labile linkers, such as hydrazones, that are stable at the physiological pH of blood (7.4) but are cleaved in the acidic environment of tumors or intracellular compartments like endosomes and lysosomes. nih.govfrontiersin.org This leads to the specific release of the active drug within the tumor. frontiersin.orgrsc.org For example, PEGylated doxorubicin prodrugs linked via a Schiff base have been shown to form nanoparticles that release doxorubicin in response to acidic pH. frontiersin.org

Redox-responsive prodrugs utilize linkers, such as disulfide bonds, that are cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is abundant inside cancer cells. nih.gov This intracellular cleavage triggers the release of the active drug, enhancing its cytotoxic effect specifically within the target cells. nih.gov Dual-responsive systems that react to both pH and redox potential have also been developed to further improve the specificity of drug release. nih.govmdpi.com

Antibody-Drug Conjugates (ADCs) Incorporating 4'-Deoxy-4'-iododoxorubicin in Models

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells expressing a specific surface antigen. nih.gov This approach increases the therapeutic window of the payload by concentrating it at the tumor site. mdpi.com Although direct examples of ADCs using this compound are not extensively documented in preclinical literature, the development history of doxorubicin-based ADCs offers critical insights into how this more potent analogue could be effectively utilized.

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic drug and influencing the ADC's stability, pharmacokinetics, and mechanism of payload release. nih.gov Linkers are broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell. nih.gov An early doxorubicin ADC, BR96-doxorubicin, utilized an acid-sensitive 6-maleimidocaproyl hydrazone linker. nih.govbiomolther.org This type of linker is designed to be stable at the neutral pH of blood but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) following internalization into the target cell, releasing the doxorubicin payload. aacrjournals.org Another example is the IMMU-110 ADC, which also conjugated doxorubicin via an acid-labile hydrazone linker. aacrjournals.org While effective in concept, a major challenge with early acid-labile linkers was their instability in systemic circulation, leading to premature drug release and off-target toxicity. biomolther.orgaacrjournals.org

Non-Cleavable Linkers: These linkers form a stable bond between the drug and the antibody. The payload is released only after the entire ADC is internalized and the antibody component is degraded by lysosomal proteases. mdpi.com This results in the release of the drug with the linker and an attached amino acid residue. mdpi.com Non-cleavable linkers generally offer greater plasma stability compared to early cleavable designs, which can reduce off-target toxicity. mdpi.comnih.gov The development of an ADC with this compound would likely benefit from modern, more stable cleavable linkers (e.g., enzyme-cleavable peptide linkers) or non-cleavable linkers to harness its high potency while ensuring it remains attached to the antibody until it reaches the target cell.

| Linker Type | Release Mechanism | Example from Doxorubicin ADCs | Advantages | Challenges |

|---|---|---|---|---|

| Cleavable (Acid-Labile Hydrazone) | Hydrolysis in acidic pH of lysosomes/endosomes | BR96-Doxorubicin, IMMU-110 | Targeted intracellular release | Potential for instability in plasma, premature drug release biomolther.orgaacrjournals.org |

| Non-Cleavable (e.g., Thioether) | Proteolytic degradation of the antibody in lysosomes | - | High plasma stability, reduced off-target release mdpi.comnih.gov | Payload-linker-amino acid complex must retain activity mdpi.com |

The efficacy of an ADC is highly dependent on the choice of the target antigen, which should be highly expressed on tumor cells with minimal expression on healthy tissues. aacrjournals.org Preclinical and clinical studies with doxorubicin-based ADCs have explored various targets.

Lewis Y (Ley): The BR96 antibody targets the Lewis Y antigen, a carbohydrate antigen found to be overexpressed in a variety of cancers, including breast cancer. nih.govmdpi.com The BR96-doxorubicin ADC showed significant anti-tumor activity in mouse xenograft models. nih.gov However, clinical development was halted due to toxicity, as the Lewis Y antigen was also found to be expressed on healthy gastrointestinal tissues in humans, leading to on-target, off-tumor toxicity. nih.govmdpi.com

CD74: This antigen is a target for the milatuzumab antibody. An ADC composed of milatuzumab and doxorubicin (IMMU-110) demonstrated activity against multiple myeloma cells in preclinical models. biomolther.orgaacrjournals.org High uptake of the anti-CD74 antibody by targeted cells makes it a promising target for ADC development. biomolther.org

The development of an ADC with this compound would require rigorous preclinical evaluation in advanced models, such as patient-derived organoids, to select a suitable tumor-specific antigen and confirm a high therapeutic index. nih.govresearchgate.net Given the high potency of this compound, even low levels of off-tumor delivery could be problematic, making the selection of a highly specific and internalizing antigen paramount.

| Target Antigen | Associated Cancer Types (in models) | Targeting Antibody (in Doxorubicin ADCs) | Preclinical Model Outcome |

|---|---|---|---|

| Lewis Y (Ley) | Breast Cancer, other epithelial cancers | BR96 | Active in xenograft models but toxicity observed due to expression on normal tissue nih.govmdpi.com |

| CD74 | Multiple Myeloma, Lymphoma | Milatuzumab (hLL1) | Showed activity and safety in monkey models of multiple myeloma biomolther.orgaacrjournals.org |

Gene Therapy Approaches for Sensitization or Targeted Delivery in Models